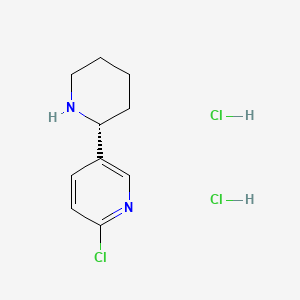

(R)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride

Description

(R)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride (CAS: 1134621-26-3) is a chiral small-molecule compound with the molecular formula C₁₀H₁₃ClN₂·2HCl (MW: 215.68 g/mol). Its structure features a pyridine ring substituted with a chlorine atom at position 2 and a piperidine ring at position 5 in the (R)-configuration. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. The stereochemistry of the piperidine moiety is critical for target specificity, particularly in receptor-ligand interactions, such as nicotinic acetylcholine receptors or enzymatic active sites .

Properties

IUPAC Name |

2-chloro-5-[(2R)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHGUXZAPSEDF-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-bromopyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can be used in the development of new drugs or as a tool to study biological pathways.

Medicine

In medicine, ®-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is investigated for its potential therapeutic effects. It may have applications in treating various diseases due to its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride

- CAS : 1197941-02-8

- Molecular Formula : C₁₁H₁₄Cl₂N₃

- Key Differences :

- Chlorine at pyridine position 5 (vs. position 2).

- Piperidine linked via an amine at position 4 (vs. direct attachment at position 5).

- Higher molecular weight (272.14 g/mol) due to additional nitrogen and chlorine.

- Implications: Positional isomerism affects binding kinetics.

3-Bromo-5-(piperidin-2-yl)pyridine Dihydrochloride

- CAS : 1998216-38-8

- Molecular Formula : C₁₀H₁₃BrCl₂N₂

- Key Differences :

- Bromine replaces chlorine at pyridine position 3.

- Bromine’s larger atomic radius increases molecular weight (299.62 g/mol) and lipophilicity.

- Implications : Enhanced logP may improve CNS penetration (logPS > −2) but could elevate acute toxicity (logLC₅₀ < −0.3) .

2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine Dihydrochloride

- CAS : 1185309-77-6

- Molecular Formula : C₁₁H₁₇Cl₃N₂O

- Key Differences :

- Ether linkage (piperidin-3-yloxymethyl) introduces polarity.

- Molecular weight: 299.62 g/mol.

- Implications : The oxygen atom may reduce VDss (volume of distribution) due to increased hydrophilicity, limiting tissue distribution .

Functional Analogues

2-Chloro-5-(4,5-Dihydroimidazol-1-ylmethyl)pyridine

DG-5128 (Hypoglycemic Agent)

- Structure : Pyridine with imidazoline and phenyl groups.

- Key Differences :

- Dihydrochloride salt improves solubility (similar to the target compound).

Physicochemical and Pharmacokinetic Comparison

| Parameter | This compound | 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride | 3-Bromo-5-(piperidin-2-yl)pyridine Dihydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.68 | 272.14 | 299.62 |

| logP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.2 (lower due to amine linker) | ~2.5 (higher due to bromine) |

| VDss (L/kg) | Likely >0.71 (high tissue distribution) | <0.71 (limited distribution) | >2.81 (extensive distribution) |

| BBB Penetration | Probable (logPS > −2) | Unlikely (logPS < −3) | Likely (logPS > −2) |

| Acute Toxicity (LC₅₀) | Moderate | Low | High |

Data extrapolated from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.